(2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride
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Overview
Description
(2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with a chlorine atom at the 2-position and an (S)-pyrrolidin-3-yl-amine group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the Hantzsch pyrimidine synthesis , where an aldehyde, β-keto ester, and ammonia are reacted to form the pyrimidine ring. Subsequent chlorination at the 2-position can be achieved using reagents like thionyl chloride.
The introduction of the (S)-pyrrolidin-3-yl-amine group often involves a nucleophilic substitution reaction. The amine group can be introduced using (S)-pyrrolidin-3-ol, followed by a reaction with a suitable activating agent to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. Continuous flow chemistry might be employed to enhance the production process, providing better control over reaction parameters and improving safety.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The pyrimidine ring can be oxidized to form pyrimidin-4-one derivatives.
Reduction: : The chlorine atom can be reduced to form 2-amino-pyrimidin-4-yl derivatives.
Substitution: : The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed
Oxidation: : Pyrimidin-4-one derivatives.
Reduction: : 2-amino-pyrimidin-4-yl derivatives.
Substitution: : Various alkyl or aryl-substituted pyrimidines.
Scientific Research Applications
(2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms and interactions.
Medicine: : It has potential therapeutic applications, such as in the development of antiviral, anticancer, and anti-inflammatory agents.
Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as an antiviral agent, it may inhibit viral replication by interfering with viral enzymes or proteins. The specific molecular targets and pathways would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
(2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride: can be compared with other similar compounds, such as:
2-Chloropyrimidine: : Similar core structure but lacks the (S)-pyrrolidin-3-yl-amine group.
2-Aminopyrimidine: : Similar core structure but with an amino group instead of a chlorine atom.
Pyrrolidine derivatives: : Compounds containing the pyrrolidine ring but lacking the pyrimidine core.
This compound .
Properties
IUPAC Name |
2-chloro-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-8-11-4-2-7(13-8)12-6-1-3-10-5-6;/h2,4,6,10H,1,3,5H2,(H,11,12,13);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLUYBSVMZCWIT-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC(=NC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2=NC(=NC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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